molecular formula C12H13NO3 B8316493 4-Acetamido-3-methylcinnamic acid

4-Acetamido-3-methylcinnamic acid

Cat. No. B8316493
M. Wt: 219.24 g/mol
InChI Key: KCNYFGBDSUEYAU-UHFFFAOYSA-N
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Patent
US06008229

Procedure details

A mixture of 4-acetamido-3-methylbenzaldehyde (1.23 g), malonic acid (795 mg), pyridine (549 mg) and ethanol (1.7 ml) was refluxed for 3 hours under nitrogen atmosphere. To the mixture was added ethanol (1.7 ml), and the mixture was stirred for 30 minutes under ice-bath cooling. The resulting precipitate was collected by filtration and washed with ethanol to give 4-acetamido-3-methylcinnamic acid (1.08 g).
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
795 mg
Type
reactant
Reaction Step One
Quantity
549 mg
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][C:6]=1[CH3:13])(=[O:3])[CH3:2].C(O)(=O)[CH2:15][C:16]([OH:18])=[O:17].N1C=CC=CC=1>C(O)C>[C:1]([NH:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[CH:15][C:16]([OH:18])=[O:17])=[CH:7][C:6]=1[CH3:13])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C=O)C=C1)C
Name
Quantity
795 mg
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
549 mg
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.7 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.7 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes under ice-bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours under nitrogen atmosphere
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=C(C=CC(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.